Product packaging for 1-Bromo-3-(4-bromophenyl)propan-2-one(Cat. No.:CAS No. 20772-10-5)

1-Bromo-3-(4-bromophenyl)propan-2-one

Cat. No.: B8772553
CAS No.: 20772-10-5
M. Wt: 291.97 g/mol
InChI Key: ZNELHTAJZZIRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(4-bromophenyl)propan-2-one ( 20772-10-5) is an organic compound with the molecular formula C 9 H 8 Br 2 O and a molecular weight of 291.97 g/mol . This brominated propanone derivative features a central ketone group flanked by reactive bromine atoms on both the aliphatic chain and the phenyl ring, making it a valuable bifunctional synthetic intermediate. Its structural motif is common in medicinal chemistry and organic synthesis, where it may serve as a key building block for the construction of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. The compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O B8772553 1-Bromo-3-(4-bromophenyl)propan-2-one CAS No. 20772-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20772-10-5

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-bromo-3-(4-bromophenyl)propan-2-one

InChI

InChI=1S/C9H8Br2O/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2

InChI Key

ZNELHTAJZZIRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Bromo 3 4 Bromophenyl Propan 2 One

Direct Halogenation Approaches

The most common and straightforward method for preparing α-haloketones is through the direct halogenation of a corresponding ketone precursor. nih.gov In the case of 1-Bromo-3-(4-bromophenyl)propan-2-one, the logical precursor is 1-(4-bromophenyl)propan-2-one, also known as 4-bromophenylacetone. cymitquimica.comuni.lu

The α-bromination of an enolizable ketone like 1-(4-bromophenyl)propan-2-one generally proceeds by reacting the ketone with an electrophilic bromine source. nih.gov This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the bromine molecule. mdpi.com Basic conditions facilitate the formation of an enolate ion, which is also a potent nucleophile. purechemistry.org

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). mdpi.comwikipedia.org The reaction rate for the halogenation of ketones like 2-propanone has been shown to be independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol or enolate. libretexts.org

Table 1: General Conditions for α-Bromination of Ketones

Brominating Agent Catalyst/Solvent General Observations
Br₂ Acetic Acid (HOAc) A common acidic medium that promotes enol formation. mdpi.com
Br₂ HBr Can be used as an acidic promoter. mdpi.com
N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Often used for milder reaction conditions compared to Br₂. researchgate.net
NH₄Br / Oxone Water A greener approach using in situ generation of the brominating agent. rsc.org

A significant challenge in the synthesis of this compound from its precursor, 1-(4-bromophenyl)propan-2-one, is achieving regioselectivity. The starting ketone is unsymmetrical and has two α-carbons where bromination can occur: the methyl carbon (C1) and the methylene (B1212753) carbon (C3). To obtain the desired product, the bromine must be directed specifically to the methyl group.

Kinetic vs. Thermodynamic Control:

Kinetic Control: Bromination under kinetically controlled conditions (e.g., shorter reaction times) tends to favor the substitution at the more substituted α-carbon (the methylene group), as this proceeds through the more stable, more substituted enol. nih.gov

Thermodynamic Control: Longer reaction times can lead to a thermodynamically controlled product distribution. This may allow for equilibration and potentially favor the terminally brominated compound. nih.gov

One strategy to achieve selective bromination at the less activated terminal position involves a nonselective bromination followed by a selective debromination. nih.gov Another approach utilizes specific reagents or conditions that favor the desired regioisomer. For instance, the use of a bromide/bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium has been reported for the regioselective bromine substitution at the α-carbon of ketones. rsc.org This method is presented as a practical and efficient alternative to using liquid bromine. rsc.org

Functional Group Interconversion Pathways to the Target Compound

An alternative to direct halogenation of a ketone involves synthesizing the target molecule from precursors that already contain some of the required structural features, followed by functional group manipulations.

This pathway involves the oxidation of a precursor secondary alcohol, specifically 1-Bromo-3-(4-bromophenyl)propan-2-ol. This alcohol can be oxidized to the corresponding ketone, this compound, using a variety of oxidizing agents.

A versatile one-pot strategy has been developed to synthesize α-bromoketones directly from secondary alcohols. rsc.org This method uses ammonium (B1175870) bromide and Oxone® (potassium peroxymonosulfate) as the reagents. The process likely involves the initial oxidation of the alcohol to the ketone, followed by an in-situ α-bromination. This approach avoids the isolation of the intermediate ketone.

Table 2: Reagents for Oxidation of Alcohols to Ketones

Oxidizing Agent Typical Conditions
Pyridinium chlorochromate (PCC) Dichloromethane (B109758) (DCM)
Jones reagent (CrO₃ in H₂SO₄/acetone) Acetone
Swern Oxidation (DMSO, oxalyl chloride) Low temperature, DCM
Dess-Martin periodinane (DMP) DCM

The precursor alcohol, 1-Bromo-3-(4-bromophenyl)propan-2-ol, could potentially be synthesized from 1-(4-bromophenyl)prop-2-en-1-ol (B8390399) via hydrobromination or from the reduction of a corresponding α-bromoepoxide.

Rearrangement reactions can also be employed to form ketone structures. The Favorskii rearrangement is a well-known reaction of α-halo ketones that, in the presence of a base, leads to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgnumberanalytics.com While this reaction typically transforms an α-halo ketone into a different product class, understanding its mechanism is crucial when working with these compounds. In some cases, a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanones has been used as a method for synthesizing highly substituted cyclopropanes. researchgate.net

Although less common for this specific target, cleavage of a larger, more complex molecule could theoretically yield the desired ketone. For instance, ozonolysis of a suitably substituted alkene could lead to a ketone product, but designing a practical precursor for this route would be complex.

Advanced Synthetic Techniques and Considerations

Modern synthetic chemistry emphasizes the development of greener, more efficient, and versatile protocols. nih.gov For the synthesis of α-haloketones, this includes solvent-free reaction conditions and the use of heterogeneous catalysts. mdpi.com For example, the bromination of ketones with N-halosuccinimides has been successfully carried out under solvent-free conditions. mdpi.com

Electrochemical methods also offer a green alternative. An electroselective α-bromination of acetophenone (B1666503) has been developed using ammonium bromide as the bromine source in an undivided cell. lookchem.com This method generates the brominating agent in situ, avoiding the handling of hazardous reagents like molecular bromine. Such a technique could potentially be adapted for the regioselective bromination of 1-(4-bromophenyl)propan-2-one.

Another advanced approach involves the chemoselective addition of halomethyllithium carbenoids to Weinreb amides, which enables a straightforward synthesis of α-haloketones. organic-chemistry.org This method is particularly useful for creating α,β-unsaturated α′-haloketones but demonstrates the level of control that can be achieved with modern organometallic reagents. organic-chemistry.org

Catalytic Methods in Bromo-ketone Synthesis

Catalytic approaches to the synthesis of α-bromoketones offer advantages in terms of reaction rates and selectivity. While direct catalytic methods for this compound are not extensively detailed in the provided results, general catalytic strategies for α-bromination of ketones are well-established and applicable.

One common approach involves the use of an acid catalyst to promote the bromination of ketones. For instance, ketones can smoothly react with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid to yield α-bromoketones in good yields. scirp.orgscirp.org This method is often employed in ionic liquids, which can serve as recyclable reaction media. scirp.orgscirp.org Another catalytic system involves the use of sub-stoichiometric amounts of TiX₄ (X = Cl, Br) with an oxidant like hydrogen peroxide (H₂O₂) or peracetic acid. organic-chemistry.org

Lewis acid activation has also been explored, with promising results from the in situ formation of ZnBr₂ from zinc dust and bromine. mdpi.com Additionally, triphenylphosphine (B44618) oxide has been used as a catalyst for the reductive halogenation of α,β-unsaturated ketones to form α-haloketones. organic-chemistry.org

Table 1: Overview of Catalytic Methods for α-Bromoketone Synthesis
Catalyst SystemBrominating AgentKey FeaturesReference
p-Toluenesulfonic acidN-bromosuccinimide (NBS)Effective in ionic liquids; recyclable media scirp.orgscirp.org
TiX₄ (X = Cl, Br) / H₂O₂ or MeCO₃H-Efficient oxidative α-halogenation organic-chemistry.org
Zn dust / Br₂ (forms ZnBr₂)Br₂Lewis acid-mediated activation mdpi.com
Triphenylphosphine oxideN-halosuccinimideReductive halogenation of α,β-unsaturated ketones organic-chemistry.org

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of this compound to ensure bromination occurs at the desired α-position of the ketone and on the correct position of the phenyl ring.

For the α-bromination of the ketone, the reaction of enolizable aromatic ketones with electrophilic bromine (Br₂) under acidic conditions is a standard method to generate the nucleophilic enol, leading to regioselective bromination. mdpi.com The use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly regioselective for the para-bromination of arenes, which is relevant to the "4-bromophenyl" moiety of the target compound. mdpi.com For instance, the bromination of anisole (B1667542) with NBS in acetonitrile exclusively affords the para-bromo isomer. mdpi.com

The synthesis of the precursor, 3-(4-bromophenyl)propanoic acid derivatives, can also be achieved with high regioselectivity. One method involves the reaction of substituted benzene (B151609) rings with N-bromophthalimide under neutral conditions, favoring the formation of the para-bromo isomer. researchgate.net A process for preparing 4-bromophenyl derivatives with good yield involves reacting a phenyl derivative with a bromide source in the presence of an oxidizing agent and an acid. google.com

Stereoselective synthesis, while less commonly discussed for this specific achiral molecule, is crucial for related chiral α-bromoketones. For example, chiral α-bromoketones can be synthesized from chiral diazoketones, which are derived from amino acids, without additional purification. acs.org While this compound itself is not chiral, stereoselective methods are paramount in the broader context of α-bromoketone synthesis for pharmaceutical applications. orgsyn.org

Flow Chemistry and Continuous Synthesis Adaptations

Flow chemistry offers significant advantages for the synthesis of α-bromoketones, including improved safety, better reaction control, and scalability. This is particularly relevant for reactions involving hazardous reagents like diazomethane (B1218177) or unstable intermediates.

A continuous flow process has been developed for the multistep synthesis of α-halo ketones starting from N-protected amino acids. acs.org This method involves the formation of a mixed anhydride, reaction with anhydrous diazomethane in a tube-in-tube reactor, and subsequent conversion to the halo ketone. acs.org This approach eliminates the need to handle and store diazomethane directly. acs.org

Flow chemistry also enables reactions that are difficult or impossible to perform under batch conditions. For example, the formation of α-dibromoketones, which is limited in batch due to the instability of intermediates, can be successfully achieved in a continuous flow system through better control of temperature, mixing, and reaction times. vapourtec.com A continuous flow procedure for the α-bromination of acetophenone using HBr and bromine in 1,4-dioxane (B91453) has been shown to produce 2-bromo-1-phenylethanone in 99% yield with excellent selectivity, avoiding ring bromination or dibromination. mdpi.com

Table 2: Comparison of Batch vs. Flow Chemistry for α-Bromoketone Synthesis
ParameterBatch ChemistryFlow ChemistryReference
SafetyHandling of hazardous reagents like diazomethane can be risky.In-situ generation and immediate consumption of hazardous reagents improves safety. acs.org
Reaction ControlDifficult to control temperature and mixing for highly exothermic or fast reactions.Precise control over temperature, pressure, and reaction time. vapourtec.com
ScalabilityScaling up can be challenging and may require significant process modification.Easier to scale up by running the system for a longer duration. mdpi.com
ProductivityCan be limited by reaction times and workup procedures.Higher productivity due to continuous operation. A fully continuous process synthesized 1.84 g of an α-chloro ketone in ~4.5 hours. acs.org

Purification and Isolation Methodologies for α-Bromoketones

The purification of α-bromoketones like this compound is crucial to remove starting materials, byproducts (such as dibrominated species), and residual reagents. mdpi.com Common purification techniques include chromatography, crystallization, and extraction.

Chromatography is a widely used method for purifying α-bromoketones. Flash short column chromatography on silica (B1680970) gel is frequently employed. scirp.orgscirp.org For instance, after synthesis, the residue can be purified by flash chromatography to isolate the desired product. acs.org However, due to the potential for these compounds to be strong contact irritants, column chromatography can be unpleasant. reddit.com

Crystallization is another effective purification method, particularly if the product is a solid. After initial workup, the crude product can often be crystallized from a suitable solvent. google.com For example, after a reaction, the crude product can be filtered and the resulting solid washed and dried. google.com

Extraction is a key step in the workup procedure to separate the product from the reaction mixture. After the reaction, the mixture is often diluted with water and extracted with an organic solvent like dichloromethane or diethyl ether. mdpi.comorgsyn.org The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt like sodium sulfate, and concentrated to give the crude product, which may then be further purified. mdpi.comorgsyn.org In syntheses using ionic liquids, the α-bromoketone can be extracted with a solvent like ether, allowing the ionic liquid to be recycled. scirp.orgscirp.org

A phase-vanishing protocol has also been developed to simplify purification. This method uses a four-phase system to separate the product from the acidic byproduct (HBr), preventing product decomposition and simplifying the isolation process. mdpi.com

Reactivity and Reaction Mechanisms of 1 Bromo 3 4 Bromophenyl Propan 2 One in Organic Transformations

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom situated on the carbon adjacent to the carbonyl group (the α-position) is particularly susceptible to nucleophilic substitution. This enhanced reactivity, compared to a standard alkyl halide, is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2 Reactions with Carbon-based Nucleophiles

While direct SN2 displacement by simple carbanions is feasible, the α-bromoketone moiety in 1-Bromo-3-(4-bromophenyl)propan-2-one is particularly well-suited for reactions where a carbon-based nucleophile is generated from another α-halo carbonyl compound. Analogous transformations like the Reformatsky and Darzens reactions illustrate this reactivity pattern.

In a Reformatsky-type reaction , an α-halo carbonyl compound reacts with a metal, such as zinc or samarium(II) iodide (SmI₂), to form an organometallic intermediate known as a Reformatsky enolate. byjus.comlibretexts.orgwikipedia.org This enolate can then act as a carbon-based nucleophile, attacking an aldehyde or ketone. For instance, this compound could theoretically react with zinc to form a zinc enolate, which could then add to an aldehyde like benzaldehyde. The resulting β-hydroxy ketone is a product of a new carbon-carbon bond formation. acs.orgnih.gov

Table 1: Illustrative Reformatsky-Type Reaction
Reactant 1Reactant 2ReagentsProduct Type
This compoundBenzaldehyde1. Zn or SmI₂ 2. Acid workupβ-Hydroxy ketone

The Darzens condensation provides another pathway for C-C bond formation, typically involving the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). organic-chemistry.orgwikipedia.orgmychemblog.com By analogy, an α-bromoketone like this compound can react with a carbonyl compound under basic conditions. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl), generating an enolate. This enolate then attacks the carbonyl carbon of another molecule, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide, yielding an α,β-epoxy ketone. wikipedia.orgpsiberg.com

SN2 Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

The reaction of α-bromoketones with heteroatom nucleophiles is a cornerstone of heterocyclic synthesis. This compound serves as a key building block in these transformations.

A prominent example is the Hantzsch thiazole (B1198619) synthesis , a classic method for preparing thiazole rings. acs.orgmychemblog.com This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound reacting with thiourea (B124793), the sulfur atom of thiourea acts as the nucleophile, attacking the α-carbon and displacing the bromide ion. The subsequent intramolecular cyclization and dehydration yield a 2-aminothiazole (B372263) derivative. libretexts.org This reaction provides a direct route to highly functionalized heterocyclic systems.

A similar reaction has been reported for the closely related substrate, p-bromoacetophenone, which reacts with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine. libretexts.org

Table 2: Hantzsch Thiazole Synthesis with an α-Bromoketone
α-BromoketoneNucleophileConditionsProduct
p-BromoacetophenoneThioureaIodine, Ethanol (B145695)4-(4-Bromophenyl)thiazol-2-amine
This compoundThioureaEthanol, Reflux2-Amino-4-((4-bromophenyl)methyl)thiazole

Sulfur nucleophiles, in general, react readily. For example, the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone (an α-bromoketone analog) proceeds smoothly in the presence of a base like cesium carbonate to form the corresponding thioether. vaia.com This demonstrates a typical SN2 displacement on the α-carbon by a sulfur-based nucleophile.

Rearrangement Reactions Involving the α-Bromoketone Moiety

α-Halo ketones that possess an enolizable proton on the α'-carbon can undergo the Favorskii rearrangement in the presence of a base. organic-chemistry.org The mechanism is thought to involve the formation of an enolate at the α'-position, which then cyclizes via intramolecular SN2 displacement of the bromide to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orglibretexts.org

The nucleophilic base (e.g., hydroxide, alkoxide, or an amine) then attacks the carbonyl carbon of the cyclopropanone. lumenlearning.com The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion, which is subsequently protonated. wikipedia.orgorganic-chemistry.org When this compound is treated with a base like sodium hydroxide, it is expected to rearrange to form 3-(4-bromophenyl)propanoic acid. If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester, methyl 3-(4-bromophenyl)propanoate, would be the product. lumenlearning.com

Carbonyl Group Reactivity

The carbonyl group in this compound is an electrophilic center that can undergo reactions typical of ketones, such as reduction and nucleophilic addition. These reactions generally leave the α-bromo center intact, provided that non-nucleophilic or carefully chosen reagents are used.

Reduction of the Ketone to Alcohol Derivatives

The ketone functional group can be selectively reduced to a secondary alcohol without affecting the carbon-bromine bond using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation. odinity.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. acs.org A subsequent workup with a protic solvent (like water or ethanol) protonates the resulting alkoxide intermediate to yield the final alcohol product.

The reduction of this compound with NaBH₄ would yield 1-Bromo-3-(4-bromophenyl)propan-2-ol . This transformation is demonstrated in the synthesis of a related secondary alcohol, where an α-keto thioether was successfully reduced to the corresponding alcohol using sodium borohydride in methanol. vaia.com

Table 3: Reduction of Ketones to Alcohols
SubstrateReducing AgentSolventProduct
2-{[4-(4-Bromophenyl)...]sulfanyl}-1-phenylethan-1-one vaia.comNaBH₄Methanol(±)-2-{[4-(4-Bromophenyl)...]sulfanyl}-1-phenyl-1-ethanol vaia.com
This compoundNaBH₄Methanol/Ethanol1-Bromo-3-(4-bromophenyl)propan-2-ol

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A classic example is the Wittig reaction , which converts ketones into alkenes. lumenlearning.commasterorganicchemistry.com

This reaction involves a phosphorus ylide (a Wittig reagent), which is prepared by treating an alkyl halide with triphenylphosphine (B44618) followed by deprotonation with a strong base. libretexts.org The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone. This leads to the formation of an oxaphosphetane intermediate, which then collapses to form a stable triphenylphosphine oxide and the desired alkene. libretexts.orgorganic-chemistry.org Reacting this compound with a simple Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) (=CH₂) group, yielding 1-bromo-3-(4-bromophenyl)prop-1-ene . This method is highly valuable as the position of the newly formed double bond is precisely controlled. libretexts.org

Condensation Reactions Involving the Ketone Moiety

The ketone functional group in this compound serves as a key reactive site for various condensation reactions, leading to the formation of a diverse array of heterocyclic compounds. These reactions typically involve the reaction of the ketone with nucleophiles, often containing hydrazine (B178648) or amine functionalities, to form new ring structures of significant interest in medicinal and materials chemistry.

A prominent application of these condensation reactions is in the synthesis of pyrazole (B372694) derivatives. The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like α-haloketones, with hydrazine derivatives is a classic and efficient method for constructing the pyrazole ring. In the case of this compound, the ketone moiety readily reacts with hydrazines. The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to yield the aromatic pyrazole ring. This process allows for the synthesis of polysubstituted pyrazoles, which are valuable scaffolds in drug discovery.

The reaction of α-haloketones with various nucleophiles is a well-established strategy for the synthesis of a wide range of heterocycles. For instance, condensation with thiourea or thioamides can lead to the formation of thiazole derivatives. Similarly, reaction with amidines can yield imidazole (B134444) derivatives. The versatility of the α-haloketone moiety in this compound makes it a valuable precursor in heterocyclic synthesis.

A summary of representative condensation reactions is presented in the table below.

ReactantProduct TypeReaction ConditionsReference
Hydrazine hydratePyrazoleAcid or base catalysis, various solvents
Substituted hydrazinesN-substituted pyrazolesTypically in polar solvents like ethanol or acetic acid
ThioureaAminothiazoleOften heated in ethanol
AmidinesImidazoleBase-catalyzed condensation

These condensation reactions highlight the utility of the ketone moiety in this compound as a versatile handle for the construction of complex molecular architectures.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the phenyl ring of this compound is a versatile functional group that can participate in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, significantly increasing the molecular complexity and providing access to a diverse array of derivatives.

The Suzuki reaction , which couples an organoboron species with an organohalide, is a widely used method for forming carbon-carbon bonds. In the context of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it a robust method for synthesizing biaryl and styrenyl derivatives.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The aryl bromide of the target molecule can react with various alkenes in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, and it is known for its high stereoselectivity.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The aryl bromide of this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) cocatalyst, and a base. This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of more complex molecules.

A summary of typical conditions for these palladium-catalyzed cross-coupling reactions is provided in the table below.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki Aryl/vinyl boronic acid or esterPd(0) or Pd(II) complex with phosphine (B1218219) ligandsK₂CO₃, Na₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, Water
Heck AlkenePd(OAc)₂, PdCl₂ with phosphine ligandsEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene
Sonogashira Terminal alkynePd(0) complex with phosphine ligands, Cu(I) saltEt₃N, Piperidine, K₂CO₃THF, DMF, Toluene

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination pathway, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the phenyl ring is not strongly activated. The bromoacetyl group has some electron-withdrawing character, but it is generally not sufficient to promote SNAr reactions under standard conditions with common nucleophiles. The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more polarized carbon-halogen bond.

While direct SNAr on the non-activated bromophenyl ring of this compound is generally unfavorable, such reactions can sometimes be achieved under forcing conditions (high temperatures and pressures) or by using highly reactive nucleophiles. However, these are not common applications for this substrate. For practical synthetic purposes, the activation of the aromatic ring is a key consideration for successful SNAr reactions. In the absence of strong activating groups, palladium-catalyzed cross-coupling reactions are the more prevalent and efficient methods for the functionalization of the aryl bromide moiety.

It is important to note that recent research has explored catalytic methods to achieve SNAr on unactivated aryl chlorides and bromides, often involving transition metal complexes that can activate the aromatic ring towards nucleophilic attack. These advanced methods could potentially broaden the scope of SNAr reactions to include substrates like this compound in the future.

Multi-Component Reactions and Cascade Processes involving this compound as a Substrate

The structural features of this compound, namely the presence of a reactive α-haloketone moiety, make it an ideal substrate for multi-component reactions (MCRs) and cascade processes. These reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. By combining several reaction steps in one pot, MCRs and cascade reactions offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

A prominent example of an MCR involving α-haloketones is the Hantzsch thiazole synthesis . In its multi-component variant, an α-haloketone such as this compound can react with a thiourea or thioamide and another component, often an aldehyde or a Michael acceptor, to generate highly substituted thiazole derivatives. The reaction proceeds through a series of sequential steps, typically initiated by the formation of an intermediate from the α-haloketone and the sulfur-containing nucleophile, which then undergoes further reaction and cyclization. This approach provides a convergent and flexible route to a wide variety of thiazole-containing compounds.

Furthermore, this compound can participate in cascade reactions where the initial product of a reaction undergoes further spontaneous transformations. For example, a condensation reaction at the ketone moiety could be followed by an intramolecular cyclization involving one of the bromine atoms, either the aliphatic or the aromatic one, under appropriate conditions. Such a process would lead to the rapid assembly of complex fused heterocyclic systems.

The dual reactivity of this compound, with its electrophilic carbon bearing the aliphatic bromine and the ketone carbonyl group, allows for its participation in sequential one-pot reactions. For instance, an initial reaction at the ketone, such as a condensation, could be followed by a palladium-catalyzed cross-coupling reaction at the aromatic bromine by simply changing the reaction conditions or adding the appropriate catalyst and reagents to the same reaction vessel. This strategy enables the efficient diversification of the molecular scaffold.

The table below provides a conceptual overview of potential multi-component and cascade reactions involving this compound.

Reaction TypeComponentsResulting HeterocycleKey Features
Hantzsch-type Thiazole Synthesis This compound, Thiourea/Thioamide, AldehydePolysubstituted ThiazoleHigh atom economy, convergent synthesis
Domino Knoevenagel-Michael Addition This compound, Active methylene compound, Aldehyde, AmineHighly functionalized carbocycle or heterocycleFormation of multiple C-C bonds in one pot
Sequential Condensation-Cyclization This compound, Dinucleophile (e.g., aminothiol)Fused heterocyclic systemIntramolecular reaction following initial intermolecular step

Application As a Key Intermediate and Building Block in Complex Molecule Synthesis

Contribution to the Synthesis of Diverse Research Compounds

Building Blocks for Advanced Organic Materials Research

The synthesis of novel organic materials with specific electronic or optical properties is an area of intense research. α-Haloketones are crucial precursors in creating these materials. nih.gov The structure of 1-Bromo-3-(4-bromophenyl)propan-2-one, with its aromatic rings and reactive ketone functionality, makes it a candidate for studies on new materials. smolecule.com For instance, the α-bromoketone moiety can be used to introduce this entire structural unit into larger conjugated systems or polymer backbones.

The dual bromine atoms on the molecule offer sites for further functionalization, such as through cross-coupling reactions, allowing for the extension of the molecular framework. This versatility enables the systematic modification of the molecule's electronic properties, a key aspect of materials science. The existence of two electrophilic centers allows for the construction of complex heterocyclic systems, which are often the core of functional organic materials. nih.gov

Intermediates for Probing Biological Pathways in Academic Research

In the field of medicinal chemistry and chemical biology, α-bromoketones are recognized as key intermediates for the synthesis of pharmacologically active compounds. nih.govontosight.ai They are frequently employed in the construction of N-, S-, and O-heterocycles, many of which exhibit significant biological activity. nih.gov this compound can serve as a starting material for synthesizing libraries of compounds to be tested as probes for biological pathways.

For example, the α-bromoketone functional group can react with various nucleophiles (e.g., thiols, amines) present in biomolecules, making its derivatives potential enzyme inhibitors or receptor modulators. Research into related compounds has shown that complex molecules derived from such intermediates can possess pro-apoptotic or cytotoxic activities, which are crucial for developing new anticancer agents. mdpi.comnih.gov The synthesis of derivatives from this compound could, therefore, provide novel tools for investigating cellular processes like apoptosis and cell proliferation. mdpi.com

Divergent Synthesis Strategies from a Common α-Bromoketone Intermediate

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide array of structurally distinct products from a single starting material by carefully controlling reaction conditions. nih.gov The α-bromoketone structure of this compound makes it an ideal candidate for such strategies.

By modifying factors such as the catalyst, solvent, temperature, or the nature of the reactants, the reaction pathway of the α-bromoketone can be steered towards different outcomes. For example, a three-component radical cascade reaction involving an α-brominated aryl ketone, an olefin, and another reactant can yield two completely different types of products by simply changing the base used in the reaction. nih.gov This approach highlights the efficiency of using a common intermediate like this compound to rapidly generate molecular diversity. This is particularly valuable in drug discovery and materials science, where access to a wide range of analogues for structure-activity relationship studies is essential. nih.gov

Interactive Data Table: Examples of Reactions for α-Bromoketone Divergent Synthesis

Reaction TypeReagents/ConditionsPotential Product Class
Nucleophilic Substitution Amines, Thiols, Alcoholsβ-Amino ketones, β-Thio ketones, β-Alkoxy ketones
Favorskii Rearrangement Base (e.g., alkoxide)Carboxylic acid derivatives (esters, amides)
Hantzsch Thiazole (B1198619) Synthesis ThioamideThiazole derivatives
Radical Cascade Reaction Olefin, Radical Initiator, BaseComplex polycyclic structures

Spectroscopic and Structural Characterization in Academic Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data, nor any studies utilizing two-dimensional NMR techniques for 1-Bromo-3-(4-bromophenyl)propan-2-one, could be located.

¹H NMR Spectroscopic Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within this compound have not been reported.

¹³C NMR Spectroscopic Analysis

The characteristic chemical shifts for the nine distinct carbon environments in this compound are not available in the current body of scientific literature.

Two-Dimensional NMR Techniques for Connectivity

There are no available research findings detailing the use of 2D NMR techniques such as COSY, HSQC, or HMBC to confirm the connectivity of the molecular backbone for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

While general principles of mass spectrometry for brominated compounds are well-established, specific experimental data for this compound is absent from the literature.

High-Resolution Mass Spectrometry (HRMS)

A precise mass measurement to confirm the elemental composition (C₉H₈Br₂O) of this compound has not been documented.

Fragmentation Patterns and Structural Information

Specific mass spectra detailing the fragmentation pathways of this compound under ionization are not available. Therefore, an analysis of its characteristic fragments, including the influence of the two bromine isotopes, cannot be accurately presented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, the presence of an adjacent bromine atom, an electronegative element, is known to shift the carbonyl stretching frequency to a higher wavenumber. This is due to the electron-withdrawing inductive effect of the halogen, which shortens and strengthens the C=O bond. Therefore, for this compound, the C=O stretching vibration is anticipated to be in the range of 1725-1745 cm⁻¹.

Other significant absorption bands would include those arising from the aromatic ring and the carbon-bromine bonds. The C-H stretching vibrations of the aromatic ring are expected to appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the ring will likely produce signals in the 1450-1600 cm⁻¹ region. The presence of a para-substituted benzene (B151609) ring can often be identified by a characteristic absorption band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending. The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1725-1745
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
para-substituted C-HOut-of-plane Bending800-850
C-BrStretching500-700

X-ray Crystallography for Solid-State Structural Determination

The phenyl rings in adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. The planarity of the 4-bromophenyl group will be a key feature, while the propane-2-one chain will exhibit tetrahedral and trigonal planar geometries around the sp³ and sp² hybridized carbon atoms, respectively.

Structural ParameterExpected Value
C=O Bond Length~1.20 Å
Aromatic C-C Bond Length~1.39 Å
C-Br (aromatic) Bond Length~1.90 Å
C-Br (aliphatic) Bond Length~1.94 Å
C-C-C Bond Angle (ketone)~117°

Spectroscopic Analysis of Reaction Intermediates and Products

This compound, as an α-haloketone, is a reactive substrate for various organic transformations, most notably nucleophilic substitution reactions and elimination reactions. Spectroscopic techniques are indispensable for monitoring the progress of these reactions and characterizing the resulting intermediates and products.

In a typical nucleophilic substitution reaction, the bromide is displaced by a nucleophile. researchgate.net For instance, reaction with an amine would lead to the formation of an α-aminoketone. The progress of such a reaction can be followed by IR spectroscopy by observing the disappearance of the C-Br band and the appearance of new bands corresponding to the N-H and C-N bonds of the product.

An important reaction of α-bromo ketones is their conversion to α,β-unsaturated ketones via dehydrobromination. libretexts.org This elimination reaction is often carried out using a non-nucleophilic base. The formation of the α,β-unsaturated product can be readily monitored by IR spectroscopy. The C=O stretching frequency of the conjugated ketone will shift to a lower wavenumber (typically 1665-1685 cm⁻¹) compared to the starting α-bromo ketone. orgchemboulder.com Additionally, a new C=C stretching band will appear in the region of 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy would also be a critical tool in analyzing these reactions. For example, in the formation of an α,β-unsaturated ketone, the disappearance of the signal for the α-proton in the starting material and the appearance of new signals for the vinylic protons in the product would be indicative of the reaction's progress.

Computational Chemistry and Theoretical Studies on 1 Bromo 3 4 Bromophenyl Propan 2 One

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods allow for the detailed mapping of electron distribution and energy levels, which govern how the molecule interacts with other chemical species.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties.

For 1-Bromo-3-(4-bromophenyl)propan-2-one, DFT calculations, likely using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles. Such calculations are foundational for understanding the molecule's three-dimensional shape and intrinsic stability.

Furthermore, DFT is used to calculate key electronic properties that dictate reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density distribution across the molecule. In the case of this compound, the MEP map would likely show regions of negative potential (electron-rich) around the carbonyl oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be expected around the carbonyl carbon and the α-carbon bonded to the bromine, highlighting them as primary sites for nucleophilic attack.

A comprehensive literature search did not yield specific DFT studies performed on this compound. However, studies on analogous bromophenyl-containing chalcones and other α-haloketones routinely employ DFT to successfully predict their structural and electronic properties. nih.gov

Table 1: Predicted Data from DFT Calculations for this compound

This table is illustrative of the type of data that would be generated from a DFT study. Specific values are not available in the literature.

Parameter Predicted Value
Total Energy (e.g., in Hartrees)
Dipole Moment (e.g., in Debye)
C=O Bond Length (e.g., in Å)
C-Br Bond Length (e.g., in Å)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgacs.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

An FMO analysis of this compound would reveal the localization of the HOMO and LUMO. The HOMO is where the molecule's most loosely held electrons reside, and its energy level is related to the ionization potential. The LUMO represents the lowest energy state for an incoming electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this α-bromoketone, the LUMO is expected to be localized primarily on the C-Br antibonding orbital and the carbonyl group, indicating that these are the most electrophilic sites. The HOMO would likely be distributed across the bromophenyl ring and the carbonyl oxygen. This information is vital for predicting the regioselectivity of its reactions with various nucleophiles and electrophiles.

Although specific FMO analyses for this compound are not available, this method is widely applied to understand reactivity in related organic molecules. nih.gov

Table 2: Predicted Parameters from FMO Analysis of this compound

This table illustrates the kind of data derived from an FMO analysis. Specific values for the target compound have not been reported.

Parameter Predicted Value
HOMO Energy (e.g., in eV)
LUMO Energy (e.g., in eV)
HOMO-LUMO Energy Gap (e.g., in eV)
Ionization Potential (e.g., in eV)

Conformational Analysis and Stereochemical Considerations

These calculations would identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). For an α-haloketone, the relative orientation of the C-Br bond and the C=O bond is of particular interest as it affects steric hindrance and orbital overlap, thereby influencing its reactivity towards incoming nucleophiles. The analysis would reveal whether a cis or gauche arrangement of these bonds is preferred.

A detailed search of the scientific literature did not uncover any specific conformational analysis studies for this compound.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides the tools to model entire reaction pathways, offering insights that are often difficult to obtain experimentally. For this compound, which has multiple reactive sites, modeling its reactions (e.g., SN2 substitution at the α-carbon, or nucleophilic addition to the carbonyl carbon) would be highly informative.

This process involves identifying the structures of reactants, intermediates, transition states, and products along a reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy, which is directly related to the reaction rate. Such studies could, for example, predict whether a given nucleophile would preferentially attack the α-carbon to displace the bromide or the carbonyl carbon.

No reaction pathway modeling or transition state calculation studies specific to this compound have been reported in the literature.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can simulate various types of spectra with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental data.

For this compound, DFT calculations could predict its vibrational (infrared and Raman) frequencies. The calculated IR spectrum would show characteristic peaks corresponding to the C=O stretch, C-Br stretch, and various vibrations of the aromatic ring. Comparing these simulated frequencies with experimental data can confirm the molecule's structure and vibrational assignments.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The simulated NMR spectrum provides theoretical chemical shift values for each unique proton and carbon atom in the molecule. This is invaluable for assigning peaks in an experimental NMR spectrum and confirming the compound's constitution.

While experimental NMR data exists for many related bromophenyl ketones, specific spectroscopic simulations for this compound are not documented in the searched literature. chemicalbook.comrasayanjournal.co.in

Table 3: Predicted Spectroscopic Data for this compound

This table is a representation of data that would be obtained from spectroscopic simulations. No published simulation data is available for this specific compound.

Spectroscopic Data Predicted Key Signals
IR Frequency (C=O stretch) (e.g., in cm⁻¹)
IR Frequency (C-Br stretch) (e.g., in cm⁻¹)
¹H NMR Chemical Shift (CH₂Br) (e.g., in ppm)

Future Directions and Emerging Research Avenues in α Bromoketone Chemistry

Development of More Sustainable Synthetic Routes and Green Chemistry Principles

The development of sustainable synthetic methods for α-bromoketones is a major focus, aiming to minimize the environmental impact of chemical processes. wiley-vch.de Green chemistry principles are being integrated into synthetic design, emphasizing the use of safer reagents, renewable feedstocks, and energy-efficient reaction conditions.

One promising approach involves the use of greener brominating agents to replace hazardous elemental bromine. nih.govresearchgate.net For instance, a one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide and oxone, which are inexpensive, stable, and non-toxic reagents. rsc.org This method proceeds through a tandem oxidation-bromination sequence, avoiding the isolation of intermediate ketones. rsc.org Another sustainable strategy employs ionic liquids, such as [bmim]PF6, as recyclable reaction media for the bromination of ketones with N-bromosuccinimide (NBS). scirp.org The use of water as a solvent is also being explored to create a more environmentally friendly process for α-bromoketone synthesis, which can also co-produce other useful chemicals, thereby increasing atom economy. google.com

Efforts are also directed towards minimizing waste by designing reactions with high atom economy. acs.org Catalytic approaches are favored over stoichiometric ones, as they reduce the amount of reagents required and often lead to cleaner reactions. acs.org The principles of designing safer chemicals and reducing the use of auxiliary substances are central to these new synthetic routes. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Routes for α-Bromoketones

FeatureTraditional MethodsGreen/Sustainable Methods
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), Ammonium Bromide (NH₄Br), Bromide/Bromate couple
Solvent Halogenated Solvents (e.g., CCl₄, CHCl₃)Water, Ionic Liquids, Deep Eutectic Solvents
Catalyst Often requires strong acid or base promotersMetal catalysts, Organocatalysts, Enzymes
Byproducts Corrosive HBr gas, Halogenated wasteRecyclable catalysts, Water, Less hazardous byproducts
Energy Input Often requires high temperaturesMilder reaction conditions, Microwave irradiation, Photochemical methods
Atom Economy Moderate, as one Br atom is lost as HBrHigher, especially in catalytic and one-pot processes

Exploration of Novel Catalytic Systems for Selective Transformations

The discovery and development of novel catalytic systems are pivotal for achieving highly selective transformations of α-bromoketones. Research is focused on designing catalysts that can control stereochemistry, regioselectivity, and chemoselectivity in reactions involving these versatile substrates.

Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of aldehydes and ketones. researchgate.net Chiral amines, such as diphenylpyrrolidine derivatives, have been shown to catalyze the α-bromination of aldehydes with high enantioselectivity. researchgate.net For ketones, chiral imidazolidinones have been successfully employed. researchgate.net These catalytic systems offer a metal-free alternative and often proceed under mild conditions. researchgate.net

Transition metal catalysis also plays a crucial role in the functionalization of α-bromoketones. For example, nickel-catalyzed asymmetric cross-coupling reactions of racemic α-bromoketones with arylzinc reagents have been developed to produce α-arylated ketones with high enantiomeric excess. nih.gov Copper(I)-bis(phosphine) dioxide catalytic systems are also being explored for the enantioselective α-arylation of ketones. acs.org These methods provide access to chiral building blocks that are important in medicinal chemistry.

Furthermore, new catalytic systems are being investigated for other transformations of α-bromoketones, such as their conversion to α,β-unsaturated ketones through dehydrobromination, a reaction often facilitated by a sterically hindered base like pyridine. libretexts.org

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The integration of α-bromoketone synthesis and derivatization into automated platforms is a rapidly advancing area that promises to accelerate the discovery of new molecules with desired properties. Automated synthesizers can perform reactions, purifications, and analyses in a high-throughput manner, significantly reducing the time and effort required for library synthesis. chemrxiv.org

While the direct integration of α-bromoketone synthesis into these platforms is still an emerging area, the modular nature of many reactions involving α-bromoketones makes them well-suited for automation. For instance, the synthesis of thiazoles from α-bromoketones and thioamides is a classic reaction that could be adapted for automated platforms to rapidly generate libraries of potentially bioactive heterocyclic compounds. scirp.orgresearchgate.net

The development of robust and versatile synthetic methods that are compatible with automated systems is crucial. This includes reactions that proceed under standardized conditions with a broad substrate scope and high yields. The use of solid-supported reagents and catalysts can also facilitate automation by simplifying purification processes. The goal is to create a "molecule maker" platform that can rapidly synthesize and screen large numbers of compounds for applications in drug discovery and materials science. moleculemaker.org

Advanced Methodologies for Derivatization and Functionalization

The reactivity of α-bromoketones, stemming from the electrophilic nature of the carbon atom bearing the bromine, makes them valuable precursors for a wide array of chemical transformations. fiveable.me Researchers are continuously developing advanced methodologies to further expand the synthetic utility of these compounds.

Nucleophilic substitution reactions are a cornerstone of α-bromoketone chemistry, allowing for the introduction of various functional groups at the α-position. fiveable.menih.gov Recent advancements focus on achieving higher selectivity and functional group tolerance. For instance, methods for the enantioselective α-functionalization of ketones are being developed using umpolung strategies, where the polarity of the α-carbon is reversed, allowing it to react with nucleophiles. springernature.comresearchgate.net This has been achieved using metallacyclic iridium catalysts, enabling the introduction of a wide range of heteroatom and carbon-based nucleophiles with high enantioselectivity. springernature.com

Beyond simple substitution, α-bromoketones are key intermediates in the synthesis of various heterocyclic compounds. nih.gov For example, their reaction with thioamides is a well-established route to thiazoles. scirp.org They are also used in the synthesis of pyrazoles and other nitrogen-containing heterocycles. nih.gov

Elimination reactions of α-bromoketones provide access to α,β-unsaturated carbonyl compounds, which are important building blocks in organic synthesis. libretexts.orglibretexts.org New and milder methods for this transformation are being explored to improve yields and substrate scope. libretexts.org

Theoretical Insights Guiding Experimental Design and Reaction Prediction

Theoretical and computational chemistry are playing an increasingly important role in understanding the reactivity of α-bromoketones and in guiding the design of new reactions and catalysts. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and predict the stereochemical outcomes of catalytic reactions. up.ac.za

Computational studies have provided insights into the competing reaction pathways in nucleophilic substitution reactions of α-bromoketones, helping to explain the observed product distributions. up.ac.za These studies can also elucidate the role of the catalyst and the substrate in determining the enantioselectivity of a reaction.

By providing a deeper understanding of reaction mechanisms, theoretical models can help chemists to design more efficient and selective synthetic methods. For example, computational screening of potential catalysts can identify promising candidates for experimental investigation, thereby accelerating the discovery of new catalytic systems. As computational power and theoretical methods continue to improve, their impact on the field of α-bromoketone chemistry is expected to grow significantly.

Q & A

Basic: What are the common synthetic routes for 1-bromo-3-(4-bromophenyl)propan-2-one, and how do reaction conditions influence yield and purity?

Answer:
A typical synthesis involves bromination of 3-(4-bromophenyl)propan-2-one using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Catalysts such as benzoyl peroxide or AIBN (azobisisobutyronitrile) are critical for radical-initiated bromination, with yields highly dependent on stoichiometry (1:1.2 molar ratio of substrate to NBS) and solvent polarity (e.g., CCl₄ or DCM) . Side reactions, such as over-bromination or ketone oxidation, can occur if temperatures exceed 80°C. Purification via column chromatography (hexane:ethyl acetate, 9:1) is recommended to isolate the product with >95% purity .

Advanced: How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The para-bromine substituent exerts a strong electron-withdrawing effect via resonance, activating the α-carbon of the ketone for nucleophilic attack. Computational studies (DFT calculations) suggest that the electron-deficient α-carbon facilitates SN2 reactions with amines or thiols, with reaction rates increasing in polar aprotic solvents (e.g., DMF). Contrastingly, meta-substituted analogs (e.g., 3-bromo derivatives) show reduced reactivity due to weaker resonance stabilization . Kinetic experiments using NMR monitoring (e.g., tracking amine consumption) are recommended to quantify substituent effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Distinct signals for the ketone carbonyl (~205 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.0 ppm, integrating for two equivalent para-bromophenyl protons) confirm the structure .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ are diagnostic .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 290–292 (for Br isotopes) and fragmentation patterns (e.g., loss of Br groups) validate the molecular formula .

Advanced: How can crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous confirmation of bond angles and dihedral angles between the bromophenyl ring and ketone moiety. For example, torsion angles >30° indicate steric hindrance, while planar alignment (angles <10°) suggests conjugation between the aryl ring and carbonyl group . Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data can highlight overlooked intermolecular interactions (e.g., halogen bonding) .

Basic: What are the documented biological activities of this compound, and how do they compare to structurally similar compounds?

Answer:
Preliminary studies suggest moderate enzyme inhibition (e.g., against tyrosinase or kinases) due to electrophilic α-carbon reactivity. Compared to analogs:

  • 1-Bromo-3-(3-bromophenyl)propan-2-one : Lower activity (meta-Br reduces resonance stabilization of the transition state) .
  • Non-brominated analogs : Minimal inhibition, underscoring bromine’s role in enhancing electrophilicity .
    Methodological note: Use in-vitro assays (e.g., fluorescence-based kinase assays) with LC-MS validation to rule off-target effects .

Advanced: How can researchers address contradictions in reported synthetic yields or biological potencies of this compound?

Answer:
Contradictions often arise from:

  • Reaction scale : Microscale reactions (<1 mmol) may overreport yields due to purification artifacts.
  • Biological assay conditions : Variations in buffer pH or reducing agents (e.g., DTT) can alter bromine’s electrophilicity.
    Resolution strategies :
  • Reproduce syntheses using strictly anhydrous conditions and inert atmospheres .
  • Validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity : Acute toxicity (LD₅₀ >500 mg/kg in rodents) mandates PPE (gloves, goggles).
  • Reactivity : Avoid contact with amines or thiols outside controlled reactions to prevent exothermic substitutions.
  • Storage : Under argon at –20°C to prevent degradation .

Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound?

Answer:

  • DFT (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic hotspots (α-carbon) and assess stability under varying pH .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in aqueous DMSO) .
  • Docking Studies (AutoDock) : Predict binding modes with biological targets (e.g., kinases) to guide SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.